N-methylisoquinolin-3-amine
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Overview
Description
N-methylisoquinolin-3-amine is an organic compound belonging to the isoquinoline family It is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylisoquinolin-3-amine can be synthesized through several methods. One common approach involves the methylation of isoquinolin-3-amine. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetonitrile.
Another method involves the reduction of N-methylisoquinoline-3-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of N-methylisoquinoline-3-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
N-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-3-imine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylisoquinolin-3-imine.
Reduction: this compound.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
N-methylisoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which N-methylisoquinolin-3-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the molecular target and the pathway involved.
Comparison with Similar Compounds
N-methylisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
Isoquinolin-3-amine: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and binding properties.
N-methylisoquinolin-4-amine: The position of the amine group is different, leading to variations in chemical behavior and applications.
N-methylquinolin-3-amine: The quinoline ring structure differs from isoquinoline, resulting in distinct chemical and biological properties.
Biological Activity
N-methylisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of isoquinoline, characterized by the presence of a methyl group at the nitrogen atom and an amine group at the 3-position. Its molecular formula is C10H10N2, and it possesses unique chemical properties that influence its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes such as apoptosis, proliferation, and inflammation. The compound's mechanism of action includes:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Properties
This compound has demonstrated potential anticancer activity in various studies. For instance, it was evaluated against a panel of 60 cancer cell lines, revealing cytotoxic effects that suggest its viability as a lead compound for further development in cancer therapy . The compound's ability to induce apoptosis in cancer cells makes it a candidate for targeted cancer treatments.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Bacillus cereus, showing effectiveness comparable to established antibiotics . This suggests potential applications in treating bacterial infections.
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, including:
- Cyclization Reactions : Utilizing precursors like 2-bromoaniline.
- Functionalization Strategies : Modifying the isoquinoline core to enhance biological activity.
Derivatives of this compound have been synthesized to improve potency and selectivity against specific biological targets.
Properties
IUPAC Name |
N-methylisoquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMHNLYKFKJDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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